molecular formula C11H15ClIN3O B8326427 5-Chloro-4-iodo-3-(pentan-3-ylamino)picolinamide

5-Chloro-4-iodo-3-(pentan-3-ylamino)picolinamide

Cat. No. B8326427
M. Wt: 367.61 g/mol
InChI Key: MQSLIZXZCZSLJQ-UHFFFAOYSA-N
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Patent
US07989469B2

Procedure details

To a solution of 5-chloro-4-iodo-3-(pentan-3-ylamino)picolinonitrile (55 mg, 0.16 mmol) in DMSO (1 mL) was added solid potassium carbonate (210 mg, 0.64 mmol). The mixture was cooled in an ice water bath (0° C.) and aqueous hydrogen peroxide (30%, 0.5 mL) was added. The reaction was allowed to warm to room temperature and monitored by LCMS. After the reaction was complete, the reaction mixture was diluted with EtOAc, and the organic layer was washed repeatedly with water. The organic layer was then dried over sodium sulfate, filtered and concentrated in vacuo. The residue was filtered through a silica gel plug to provide the title compound as a white solid (50 mg, 83%). The compound was characterized by LCMS (m/z=368.1 [M+H]+) and 1H NMR.
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([I:16])=[C:4]([NH:10][CH:11]([CH2:14][CH3:15])[CH2:12][CH3:13])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.C(=O)([O-])[O-:18].[K+].[K+].OO>CS(C)=O.CCOC(C)=O>[Cl:1][C:2]1[C:3]([I:16])=[C:4]([NH:10][CH:11]([CH2:14][CH3:15])[CH2:12][CH3:13])[C:5]([C:8]([NH2:9])=[O:18])=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
ClC=1C(=C(C(=NC1)C#N)NC(CC)CC)I
Name
Quantity
210 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the organic layer was washed repeatedly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a silica gel plug

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=NC1)C(=O)N)NC(CC)CC)I
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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